molecular formula C10H12Cl2 B8779007 Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)- CAS No. 81686-41-1

Benzene, 1,4-dichloro-2-methyl-5-(1-methylethyl)-

Cat. No. B8779007
M. Wt: 203.10 g/mol
InChI Key: MDNBLGHLXFPFQQ-UHFFFAOYSA-N
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Patent
US04822928

Procedure details

In the next step, the obtained 2,5-dichloro-4-t-alkyltoluene or 2,5-dichloro-4-isopropyltoluene is brought into contact with toluene, thereby subjecting to transalkylation, disconnecting the t-alkyl group or the isopropyl group from the mother compound to obtain 2,5-dichlorotoluene.
[Compound]
Name
2,5-dichloro-4-t-alkyltoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](C(C)C)[C:5]([Cl:11])=[CH:4][C:3]=1[CH3:12]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:11])=[CH:4][C:3]=1[CH3:12]

Inputs

Step One
Name
2,5-dichloro-4-t-alkyltoluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)C(C)C)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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